molecular formula C19H17ClN4O3S2 B2470277 5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391869-05-9

5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2470277
CAS RN: 391869-05-9
M. Wt: 448.94
InChI Key: WVLJZUWYPKVOQL-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H17ClN4O3S2 and its molecular weight is 448.94. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents

A study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were evaluated as cyclooxygenase-1/2 inhibitors, showing high inhibitory activity on COX-2 selectivity and comparable effects to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base revealed their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibited high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, indicating their significant potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Formazans as Antimicrobial Agents

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated antimicrobial properties. These compounds showed moderate activity against pathogenic bacterial and fungal strains, highlighting their potential in antimicrobial applications (Sah, Bidawat, Seth, & Gharu, 2014).

Antiulcer Agents

A study on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position aimed to develop potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, suggesting their utility in developing new treatments for ulcers (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

properties

IUPAC Name

5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c1-11-4-3-5-13(8-11)21-16(25)10-28-19-24-23-18(29-19)22-17(26)14-9-12(20)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLJZUWYPKVOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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